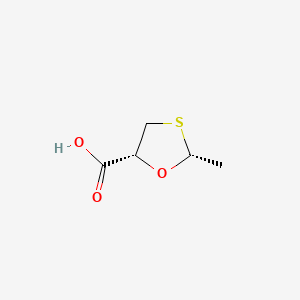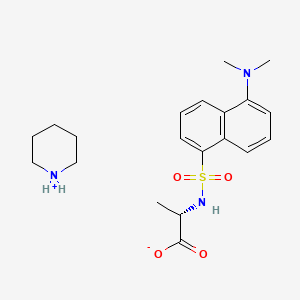
Dansyl-L-alanine Piperidinium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-L-alanine Piperidinium Salt is a chemical compound with the molecular formula C15H18N2O4S.C5H11N and a molecular weight of 407.53 . . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dansyl-L-alanine Piperidinium Salt is typically synthesized through the derivatization of amino acids using dansyl chloride . The process involves the reaction of L-alanine with dansyl chloride in the presence of a base, followed by the addition of piperidine to form the piperidinium salt . The reaction conditions often include the use of organic solvents such as methanol or acetonitrile and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product, which is typically greater than 98% .
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-L-alanine Piperidinium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium tetrahydroborate.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium tetrahydroborate, Raney-Nickel.
Solvents: Methanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Dansyl-L-alanine Piperidinium Salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dansyl-L-alanine Piperidinium Salt involves its ability to act as a fluorescent probe. The dansyl group in the compound can absorb light and emit fluorescence, making it useful for detecting and quantifying biological molecules . The piperidinium salt enhances the solubility and stability of the compound in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl-L-norvaline Piperidinium Salt: Similar in structure but with a different amino acid component.
Dansylsarcosine Piperidinium Salt: Another derivative with a different amino acid.
Uniqueness
Dansyl-L-alanine Piperidinium Salt is unique due to its specific combination of the dansyl group and L-alanine, which provides distinct fluorescent properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
83803-56-9 |
|---|---|
Fórmula molecular |
C20H29N3O4S |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate;piperidin-1-ium |
InChI |
InChI=1S/C15H18N2O4S.C5H11N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;1-2-4-6-5-3-1/h4-10,16H,1-3H3,(H,18,19);6H,1-5H2/t10-;/m0./s1 |
Clave InChI |
YCUBRLRZPHPCLI-PPHPATTJSA-N |
SMILES isomérico |
C[C@@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CC[NH2+]CC1 |
SMILES canónico |
CC(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CC[NH2+]CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


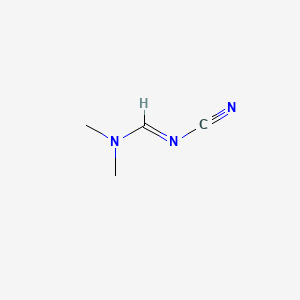
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
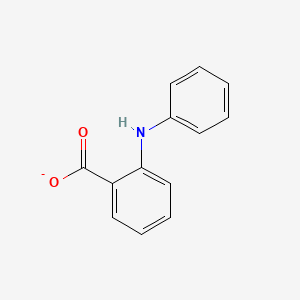
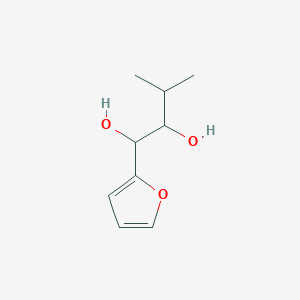
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
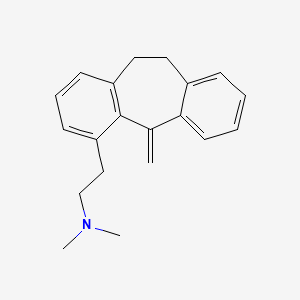
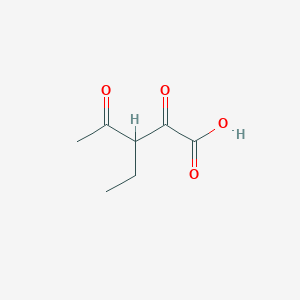
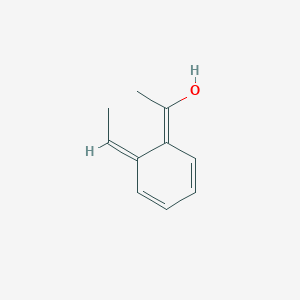
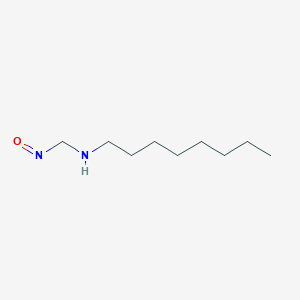
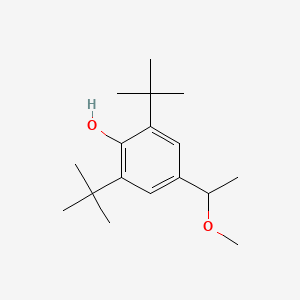
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)

